(4-(3-溴丙氧基)苯基)硼酸

描述

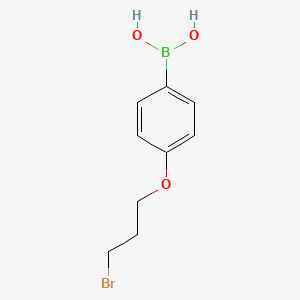

4-(3-Bromopropoxy)phenylboronic acid is a chemical compound with the molecular formula C9H12BBrO3 . It is used in laboratory settings and for the manufacture of chemical compounds .

Molecular Structure Analysis

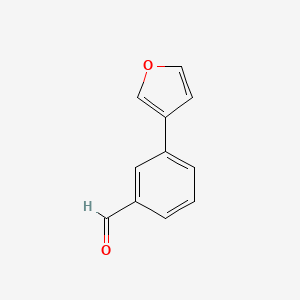

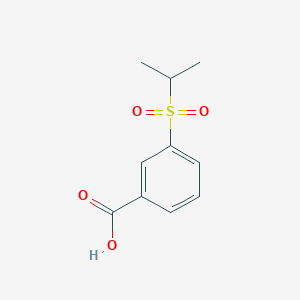

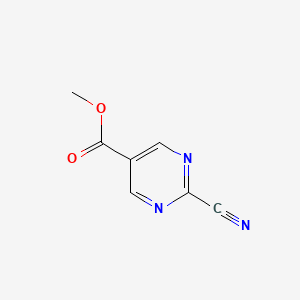

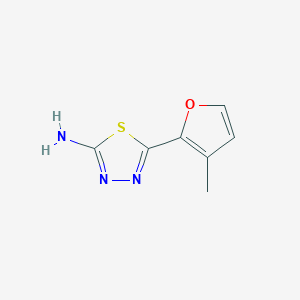

The molecular structure of 4-(3-Bromopropoxy)phenylboronic acid is represented by the InChI code1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 . This indicates that the molecule consists of a phenyl ring (C6H5-) attached to a boronic acid group (B(OH)2) and a bromopropoxy group (-OCH2CH2CH2Br). Physical And Chemical Properties Analysis

4-(3-Bromopropoxy)phenylboronic acid is a solid at room temperature . It has a molecular weight of 258.91 and a predicted boiling point of 407.7±55.0 °C . The compound has a predicted density of 1.47±0.1 g/cm3 and a predicted pKa of 8.69±0.16 .科学研究应用

纳米技术中的光学调制

(Mu 等,2012) 探索了苯基硼酸用于糖识别和将聚合物锚定到疏水性石墨烯或碳纳米管表面的应用。这种应用在纳米技术中对于开发传感器和调节光学性质尤为重要。

传感材料的开发

(Das 等,2003) 研究了氨基-3-氟苯基硼酸用于构建葡萄糖传感材料,证明了硼酸在创建用于监测葡萄糖水平的响应性材料方面的潜力。

多功能化合物研究

(Zhang 等,2017) 合成了将氨基膦酸基团结合到硼酸中的多功能化合物。这项研究与医学、农业和工业化学中的应用相关。

化学中的络合物形成

(Młodzianowska 等,2007) 讨论了硼 (III) 插入卟啉,展示了硼酸在形成复杂分子结构中的潜力,这在催化和材料科学中很重要。

二醇和α-羟基酸的检测

(Sartain 等,2008) 使用硼酸作为受体来检测二醇和 α-羟基酸,表明它们在化学传感和诊断中的应用。

生物应用中的碳水化合物识别

(Dowlut 和 Hall,2006) 描述了硼酸用于碳水化合物结合,这与生物识别和潜在的治疗应用相关。

阴离子识别和传感

(Martínez-Aguirre 和 Yatsimirsky,2015) 研究了芳基硼酸和阴离子之间的相互作用,强调了它们在开发传感器和分析方法中的作用。

基因转染效率的提高

(Peng 等,2010) 探索了使用苯基硼酸改性的聚合物提高基因传递效率,展示了硼酸在基因治疗和生物技术中的潜力。

安全和危害

4-(3-Bromopropoxy)phenylboronic acid is classified as a skin irritant (H317) and an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary target of 4-(3-Bromopropoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The 4-(3-Bromopropoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The 4-(3-Bromopropoxy)phenylboronic acid affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The pharmacokinetic properties of 4-(3-Bromopropoxy)phenylboronic acid It is known that the compound is stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of 4-(3-Bromopropoxy)phenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable reagent in organic synthesis .

Action Environment

The action of 4-(3-Bromopropoxy)phenylboronic acid is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help maintain the stability and efficacy of the compound .

属性

IUPAC Name |

[4-(3-bromopropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKESUWDVKSJULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657377 | |

| Record name | [4-(3-Bromopropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957034-33-2 | |

| Record name | [4-(3-Bromopropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)